molecular formula C22H29NO B1295052 4-N-BUTOXYBENZYLIDENE-4'-PENTYLANILINE CAS No. 39777-05-4

4-N-BUTOXYBENZYLIDENE-4'-PENTYLANILINE

Cat. No.: B1295052
CAS No.: 39777-05-4
M. Wt: 323.5 g/mol
InChI Key: HRVNADYIJXVWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-BUTOXYBENZYLIDENE-4’-PENTYLANILINE is an organic compound with the molecular formula C22H29NO and a molecular weight of 323.47 g/mol. It is a member of the Schiff base family, characterized by the presence of a carbon-nitrogen double bond (C=N) formed by the condensation of an aromatic aldehyde with an aromatic amine. This compound is known for its liquid crystalline properties, making it significant in the field of liquid crystal research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-BUTOXYBENZYLIDENE-4’-PENTYLANILINE typically involves the condensation reaction between 4-butoxybenzaldehyde and 4-pentylaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4-butoxybenzaldehyde+4-pentylaniline4-N-BUTOXYBENZYLIDENE-4’-PENTYLANILINE+water\text{4-butoxybenzaldehyde} + \text{4-pentylaniline} \rightarrow \text{4-N-BUTOXYBENZYLIDENE-4'-PENTYLANILINE} + \text{water} 4-butoxybenzaldehyde+4-pentylaniline→4-N-BUTOXYBENZYLIDENE-4’-PENTYLANILINE+water

Industrial Production Methods

In industrial settings, the production of 4-N-BUTOXYBENZYLIDENE-4’-PENTYLANILINE may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-N-BUTOXYBENZYLIDENE-4’-PENTYLANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-N-BUTOXYBENZYLIDENE-4’-PENTYLANILINE has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of liquid crystal displays (LCDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-N-BUTOXYBENZYLIDENE-4’-PENTYLANILINE involves its interaction with molecular targets through its C=N bond and aromatic rings. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXYBENZYLIDENE-4’-N-BUTYLANILINE: Similar structure but with a methoxy group instead of a butoxy group.

    4-PENTYLANILINE: Lacks the benzylidene group, making it structurally simpler.

Uniqueness

4-N-BUTOXYBENZYLIDENE-4’-PENTYLANILINE is unique due to its specific combination of butoxy and pentyl groups, which confer distinct liquid crystalline properties and potential biological activities. This makes it particularly valuable in the development of advanced materials and therapeutic agents.

Properties

IUPAC Name

1-(4-butoxyphenyl)-N-(4-pentylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c1-3-5-7-8-19-9-13-21(14-10-19)23-18-20-11-15-22(16-12-20)24-17-6-4-2/h9-16,18H,3-8,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVNADYIJXVWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068201
Record name Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39777-05-4
Record name N-[(4-Butoxyphenyl)methylene]-4-pentylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39777-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-((4-butoxyphenyl)methylene)-4-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.